molecular formula C16H19N3O2S B2598796 2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine CAS No. 2380061-04-9

2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine

Cat. No.: B2598796
CAS No.: 2380061-04-9
M. Wt: 317.41
InChI Key: ROYIRWBJZDPHRB-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group, a piperidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine typically involves multi-step organic synthesis. One common approach starts with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with the pyridine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}benzene
  • 2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}quinoline

Uniqueness

Compared to similar compounds, 2-Methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural uniqueness can result in different biological activities and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-7-14(4-5-17-12)21-9-13-3-2-6-19(8-13)16(20)15-10-22-11-18-15/h4-5,7,10-11,13H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYIRWBJZDPHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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